Cas no 2227705-04-4 ((2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol)

(2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol
- 2227705-04-4
- EN300-1765004
-
- Inchi: 1S/C5H8N2OS/c6-4(2-8)5-1-7-3-9-5/h1,3-4,8H,2,6H2/t4-/m0/s1
- InChI Key: RXRVEDVPMPHDAA-BYPYZUCNSA-N
- SMILES: S1C=NC=C1[C@H](CO)N
Computed Properties
- Exact Mass: 144.03573406g/mol
- Monoisotopic Mass: 144.03573406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 91
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.4Ų
- XLogP3: -0.8
(2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1765004-2.5g |
(2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol |
2227705-04-4 | 2.5g |
$3611.0 | 2023-09-20 | ||
Enamine | EN300-1765004-5.0g |
(2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol |
2227705-04-4 | 5g |
$5345.0 | 2023-06-03 | ||
Enamine | EN300-1765004-0.05g |
(2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol |
2227705-04-4 | 0.05g |
$1549.0 | 2023-09-20 | ||
Enamine | EN300-1765004-0.5g |
(2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol |
2227705-04-4 | 0.5g |
$1770.0 | 2023-09-20 | ||
Enamine | EN300-1765004-5g |
(2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol |
2227705-04-4 | 5g |
$5345.0 | 2023-09-20 | ||
Enamine | EN300-1765004-0.25g |
(2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol |
2227705-04-4 | 0.25g |
$1696.0 | 2023-09-20 | ||
Enamine | EN300-1765004-10.0g |
(2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol |
2227705-04-4 | 10g |
$7927.0 | 2023-06-03 | ||
Enamine | EN300-1765004-10g |
(2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol |
2227705-04-4 | 10g |
$7927.0 | 2023-09-20 | ||
Enamine | EN300-1765004-1.0g |
(2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol |
2227705-04-4 | 1g |
$1844.0 | 2023-06-03 | ||
Enamine | EN300-1765004-0.1g |
(2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol |
2227705-04-4 | 0.1g |
$1623.0 | 2023-09-20 |
(2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol Related Literature
-
1. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
Additional information on (2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol
Introduction to (2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol (CAS No. 2227705-04-4)
(2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol (CAS No. 2227705-04-4) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications. This compound, also known as S-thiazoleglycinol, is characterized by its unique structural features, including an amino group, a thiazole ring, and a hydroxyl group, which collectively contribute to its biological activity and pharmacological properties.
The chemical structure of (2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol is defined by the presence of a chiral center at the carbon atom adjacent to the amino and hydroxyl groups. This chirality is crucial for its biological activity, as enantiomers can exhibit different pharmacological profiles and interactions with biological targets. The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, imparts additional stability and reactivity to the molecule.
Recent studies have highlighted the potential of (2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that this compound can modulate key enzymes involved in the pathogenesis of these conditions, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, (2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol may help to improve cognitive function and slow disease progression.
In addition to its neuroprotective effects, (2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol has also been investigated for its anti-inflammatory properties. Inflammatory responses play a critical role in many chronic diseases, including cardiovascular diseases and autoimmune disorders. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), thereby reducing inflammation and associated tissue damage.
The pharmacokinetic properties of (2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol have been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits good oral bioavailability and favorable distribution characteristics, allowing it to reach target tissues effectively. Additionally, it has been found to have a reasonable half-life, which supports its use in sustained-release formulations for long-term treatment regimens.
Safety and toxicity profiles are crucial considerations in the development of any new pharmaceutical agent. Preclinical studies have indicated that (2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol is generally well-tolerated at therapeutic doses. However, as with any new compound, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
The synthesis of (2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol involves several steps that require precise control over reaction conditions to ensure the formation of the desired enantiomer. Common synthetic routes include the use of chiral auxiliaries or asymmetric catalysis techniques. These methods not only ensure high enantiomeric purity but also improve the overall yield and efficiency of the synthesis process.
In conclusion, (2S)-2-amino-2-(1,3-thiazol-5-y\-l)ethan\-1\-o\-l (CAS No. 2\-2\-7\-70\-5\-04\-4) represents a promising candidate for various therapeutic applications due to its unique chemical structure and biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses. As more data becomes available from preclinical and clinical studies, this compound may emerge as a valuable tool in the treatment of neurodegenerative diseases, inflammatory conditions, and other health issues.
2227705-04-4 ((2S)-2-amino-2-(1,3-thiazol-5-yl)ethan-1-ol) Related Products
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)


